5-Methyl-2-(4-methoxyphenyl)pyridine CAS number 25363-55-7
5-Methyl-2-(4-methoxyphenyl)pyridine CAS number 25363-55-7
CAS Number: 25363-55-7 Formula: C₁₃H₁₃NO Molecular Weight: 199.25 g/mol [1]
Part 1: Strategic Significance & Applications
5-Methyl-2-(4-methoxyphenyl)pyridine is a privileged heterocyclic scaffold acting as a critical intermediate in two distinct high-value sectors: Organic Light-Emitting Diodes (OLEDs) and Medicinal Chemistry . Its structural duality—combining an electron-rich anisole moiety with an electron-deficient pyridine ring—makes it a versatile "push-pull" system for electronic tuning.
Optoelectronics (OLED Ligand Precursor)
In the domain of phosphorescent OLEDs (PHOLEDs), this compound serves as a cyclometalating ligand (C^N ligand) for Iridium(III) complexes.
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Color Tuning: The parent ligand, 2-phenylpyridine (ppy), produces green emission in Ir(ppy)₃. Introducing an electron-donating methoxy group (-OCH₃) on the phenyl ring raises the HOMO level, typically resulting in a redshift of the emission. Conversely, the 5-methyl group on the pyridine ring can fine-tune the LUMO, improving quantum efficiency and stability.
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Stability: The methyl substitution at the 5-position of the pyridine ring blocks metabolic or oxidative degradation at a reactive site, enhancing the chemical robustness of the resulting emitter materials.
Medicinal Chemistry (Pharmacophore)
As a bioisostere of 4-methoxybiphenyl, this scaffold is utilized to improve solubility and metabolic profiles in drug candidates.
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Kinase Inhibition: The pyridine nitrogen provides a hydrogen bond acceptor site, crucial for binding in the ATP pocket of kinase enzymes.
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COX-2 Inhibition: Structural analogs have been explored as selective COX-2 inhibitors, where the methoxyphenyl group mimics the pharmacophore of Coxibs (e.g., Celecoxib).
Part 2: Chemical Profile & Properties
| Property | Value / Description |
| Appearance | Off-white to pale yellow solid (low melting) |
| Boiling Point | ~327°C (Predicted at 760 mmHg) |
| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate, DMSO; Insoluble in Water |
| pKa (Pyridine N) | ~5.5–6.0 (Estimated; slightly more basic than pyridine due to methyl group) |
| LogP | ~3.2 (Lipophilic) |
| InChI Key | OZYNOWSEZNPDMV-UHFFFAOYSA-N |
Part 3: Synthesis Protocol (Suzuki-Miyaura Coupling)
The most robust and scalable route to CAS 25363-55-7 is the palladium-catalyzed cross-coupling of 2-bromo-5-methylpyridine with 4-methoxyphenylboronic acid . This method avoids the harsh conditions of Skraup syntheses and allows for high functional group tolerance.
Reaction Scheme
Figure 1: General reaction scheme for the synthesis of the target compound.
Detailed Methodology
Reagents:
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2-Bromo-5-methylpyridine (1.0 equiv)
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4-Methoxyphenylboronic acid (1.2 equiv)
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
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Potassium Carbonate (K₂CO₃) (2.0 equiv)
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Solvent: 1,4-Dioxane / Water (4:1 ratio)[2]
Step-by-Step Protocol:
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Degassing: In a round-bottom flask equipped with a condenser, dissolve 2-bromo-5-methylpyridine (e.g., 10 mmol) in 1,4-dioxane (40 mL). Sparge with Nitrogen or Argon for 15 minutes to remove dissolved oxygen (Critical for catalyst longevity).
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Addition: Add 4-methoxyphenylboronic acid (12 mmol) and Pd(PPh₃)₄ (0.5 mmol).
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Base Activation: Dissolve K₂CO₃ (20 mmol) in distilled water (10 mL) and add to the reaction mixture.
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Reflux: Heat the biphasic mixture to mild reflux (approx. 90–100°C) under an inert atmosphere. Stir vigorously for 12–18 hours. Monitor conversion via TLC (Eluent: Hexane/EtOAc 4:1) or LC-MS.[3]
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Work-up: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).[3]
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Washing: Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
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Purification: Concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography.
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Gradient: 0% → 20% Ethyl Acetate in Hexanes.
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Yield Expectation: 80–92%.
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Mechanistic Insight: The Catalytic Cycle
Understanding the mechanism is vital for troubleshooting. If the reaction stalls, it is often due to oxidation of the Pd(0) species or inefficient transmetalation.
Figure 2: Simplified Suzuki-Miyaura catalytic cycle illustrating the regeneration of the active Pd(0) species.
Part 4: Characterization & Validation
To validate the identity of the synthesized compound, compare experimental data against these expected spectroscopic signatures.
¹H NMR (400 MHz, CDCl₃) Expected Shifts
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δ 8.50 (d, 1H): Pyridine H-6 (Ortho to Nitrogen, most deshielded).
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δ 7.95 (d, 2H): Phenyl H-2', H-6' (Ortho to Pyridine linkage).
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δ 7.60 (d, 1H): Pyridine H-3 (Ortho to Phenyl ring).
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δ 7.55 (dd, 1H): Pyridine H-4.
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δ 7.00 (d, 2H): Phenyl H-3', H-5' (Ortho to Methoxy).
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δ 3.86 (s, 3H): Methoxy group (-OCH₃).
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δ 2.35 (s, 3H): Methyl group (-CH₃) on Pyridine.
Quality Control Checkpoints
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Absence of Boronic Acid: Check for broad singlets around 8.0 ppm or lack of the specific AA'BB' pattern of the starting boronic acid.
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Debromination: A common side product is 3-methylpyridine if the catalyst load is too high or water content is incorrect. Verify the integral ratio of Phenyl to Pyridine protons (should be 4:3).
Part 5: Handling & Safety
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Hazard Identification: Like most pyridines, this compound is likely an Irritant (Skin/Eye/Respiratory) .
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Storage: Store in a cool, dry place under inert gas (Argon) to prevent slow oxidation of the methyl group or N-oxide formation over long periods.
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Disposal: Dispose of as hazardous organic waste containing nitrogen.
References
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Suzuki-Miyaura Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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Pyridine Derivatives in Medicinal Chemistry: Altaf, A. A., et al. (2015).[4] The synthesis of pyridine derivatives by Suzuki-Miyaura cross-coupling reactions. Journal of Chemistry. [Link]
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OLED Ligand Applications (General Context): Lamansky, S., et al. (2001). Highly Phosphorescent Bis-Cyclometalated Iridium Complexes: Synthesis, Photophysical Characterization, and Use in Organic Light Emitting Diodes. Journal of the American Chemical Society, 123(18), 4304–4312. [Link]
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Spectroscopic Data Correlation (Analogous Compounds): Royal Society of Chemistry. (2012).[5] Supporting Information: A Highly Active Catalytic System for Suzuki Cross-Coupling. Organic & Biomolecular Chemistry. [Link]
Sources
- 1. 5-METHYL-2-(4-METHOXYPHENYL)PYRIDINE | 25363-55-7 [amp.chemicalbook.com]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. wisdomlib.org [wisdomlib.org]
- 5. rsc.org [rsc.org]
